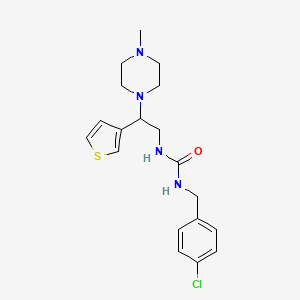![molecular formula C20H20N2O4 B2779621 N-[(2,4-dimethoxyphenyl)methyl]-6-methoxyquinoline-4-carboxamide CAS No. 2415542-74-2](/img/structure/B2779621.png)
N-[(2,4-dimethoxyphenyl)methyl]-6-methoxyquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,4-dimethoxyphenyl)methyl]-6-methoxyquinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dimethoxyphenyl)methyl]-6-methoxyquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.
Substitution Reactions:
Carboxamide Formation: The carboxamide group can be introduced by reacting the quinoline derivative with an appropriate amine under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dimethoxyphenyl)methyl]-6-methoxyquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace substituents on the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Coupling Reagents: EDCI, HOBt
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced quinoline derivatives.
Scientific Research Applications
N-[(2,4-dimethoxyphenyl)methyl]-6-methoxyquinoline-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(2,4-dimethoxyphenyl)methyl]-6-methoxyquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Enzyme Inhibition: Inhibiting enzymes involved in key biological processes, thereby modulating their activity.
Receptor Binding: Binding to specific receptors on cell surfaces, leading to changes in cellular signaling pathways.
DNA Intercalation: Intercalating into DNA, which can affect gene expression and cellular functions.
Comparison with Similar Compounds
N-[(2,4-dimethoxyphenyl)methyl]-6-methoxyquinoline-4-carboxamide can be compared with other similar compounds, such as:
This compound: Similar in structure but with different substituents on the quinoline ring.
Quinoline Derivatives: Compounds with a quinoline core but varying functional groups, which can result in different chemical and biological properties.
Methoxy-substituted Quinoline Compounds: Compounds with methoxy groups at different positions on the quinoline ring, affecting their reactivity and applications.
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-6-methoxyquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-24-14-6-7-18-17(10-14)16(8-9-21-18)20(23)22-12-13-4-5-15(25-2)11-19(13)26-3/h4-11H,12H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKXHFJUXXHNRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(=O)NCC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2779538.png)
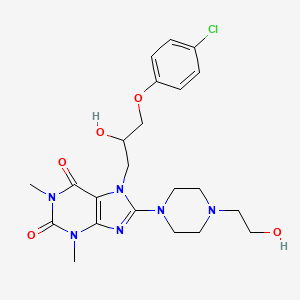
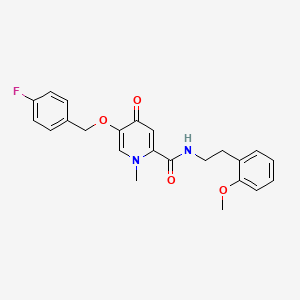
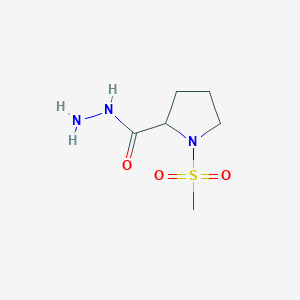
![4-Amino-2-((2-ethoxy-2-oxoethyl)thio)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2779548.png)
![(3aR,8aS)-2-(Quinolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B2779549.png)
![Tert-butyl 5-[3-(prop-2-enoylamino)propanoylamino]-1,3-dihydroisoindole-2-carboxylate](/img/structure/B2779550.png)
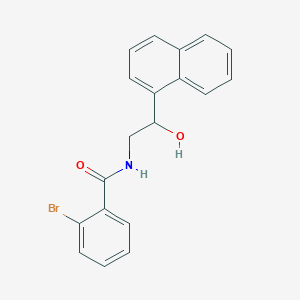
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2779553.png)
amino}azetidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2779554.png)
![Bis[3-(trifluoromethyl)phenyl] 4-(trifluoromethyl)-2,6-pyridinedicarboxylate](/img/structure/B2779556.png)
![5-Methyl-7-hydroxypyrazolo-[1,5-a]pyrimidine-3-thiocarboxamide](/img/structure/B2779557.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)urea](/img/structure/B2779560.png)
